

9-Methoxyellipticine Hydrochloride: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *9-Methoxyellipticine hydrochloride*

Cat. No.: B1206199

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

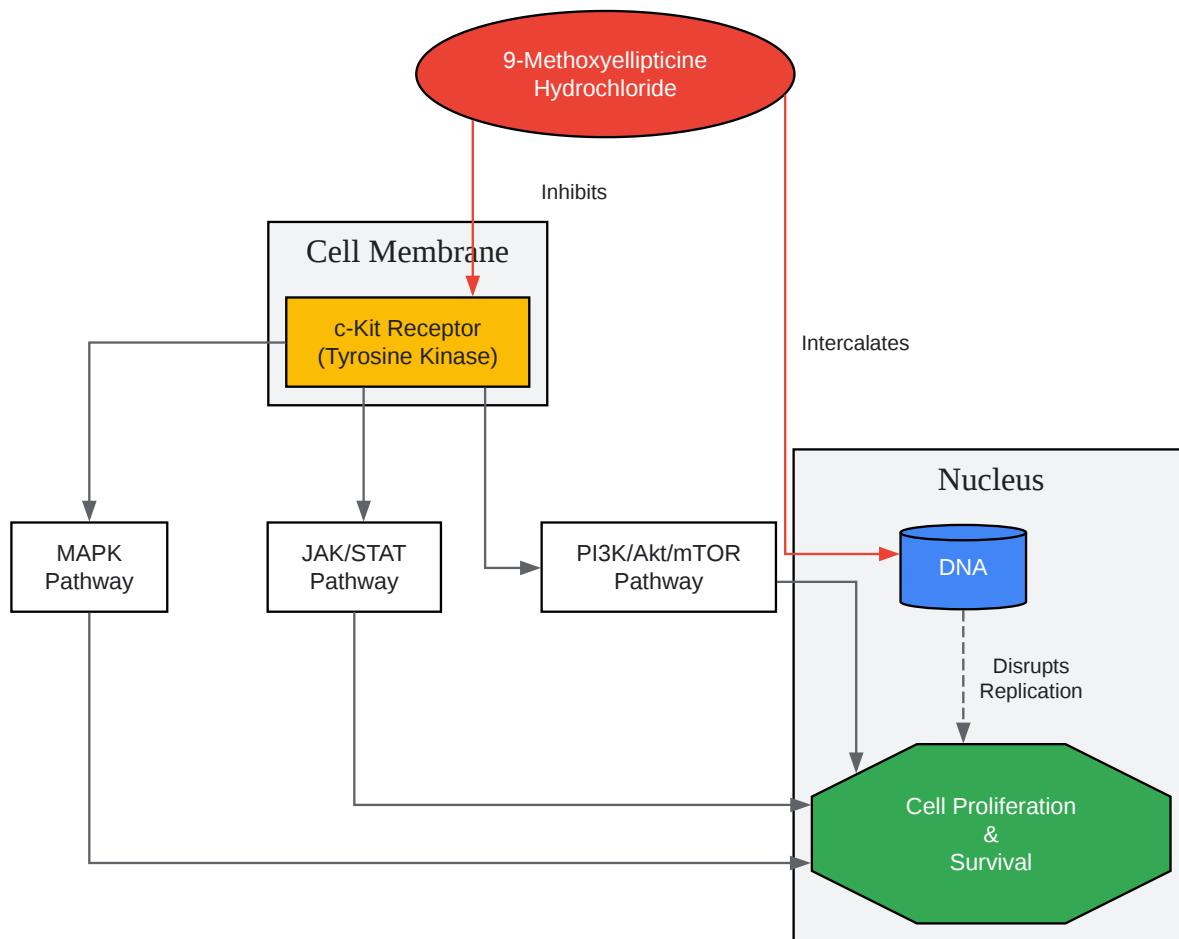
This technical guide provides an in-depth overview of the core physicochemical properties of **9-Methoxyellipticine hydrochloride**, a potent anti-cancer agent. The information presented herein is intended to support research and development efforts by providing key data on its chemical and physical characteristics, alongside methodologies for its analysis and a visualization of its mechanism of action.

Chemical and Physical Properties

9-Methoxyellipticine hydrochloride is the salt form of 9-Methoxyellipticine, an alkaloid derived from the DNA intercalating agent, ellipticine.^[1] It has demonstrated significant anti-cancer activity.^{[1][2]} The compound's fundamental properties are summarized below.

General and Structural Data

Property	Value	Reference
IUPAC Name	9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride	[2] [3]
Synonyms	9-Methoxyellipticin, NSC-69187	[2] [3]
CAS Number (Base)	10371-86-5	[2] [3] [4]
CAS Number (HCl Salt)	33698-51-0	[3]
Molecular Formula	C ₁₈ H ₁₆ N ₂ O	[2] [4] [5]
Molecular Weight	276.34 g/mol (Base)	[2] [4] [5]
Appearance	Solid powder	[2]


Physicochemical Parameters

Property	Value	Reference
Melting Point	276-278 °C	[4]
Solubility	Soluble in DMSO	[1]
Computed XLogP3	4.8	[3]
UV λ _{max}	245, 276, 293 nm	[1]
Stability	≥ 4 years at -20°C	[1]
Stable for weeks at ambient temperature	[2]	

Mechanism of Action and Signaling Pathways

9-Methoxyellipticine exerts its anticancer effects primarily through two mechanisms: DNA intercalation and inhibition of key signaling kinases. It inserts itself into DNA, disrupting replication and transcription.[\[1\]](#)[\[2\]](#) Furthermore, it is an inhibitor of the wild-type and D816V-mutated c-Kit receptor tyrosine kinase.[\[1\]](#)[\[2\]](#) The inhibition of c-Kit disrupts downstream

signaling pathways crucial for cell proliferation and survival, including the PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways.[1]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **9-Methoxyellipticine Hydrochloride**.

Experimental Protocols

Standardized protocols are essential for the accurate determination of physicochemical properties. The following sections detail common methodologies applicable to the characterization of **9-Methoxyellipticine hydrochloride**.

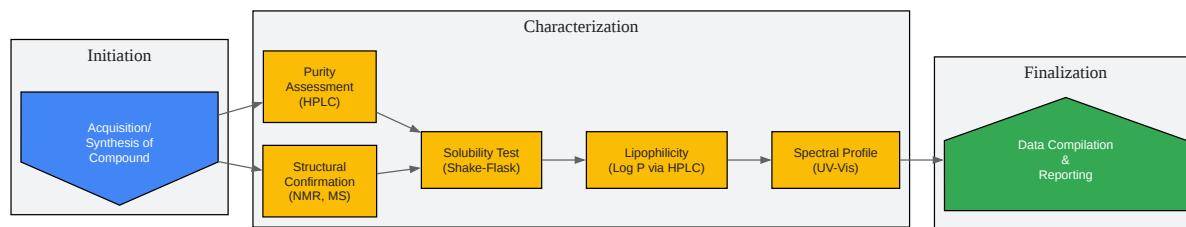
Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.[6][7]

- Preparation: An excess amount of **9-Methoxyellipticine hydrochloride** is added to a known volume of the relevant solvent system (e.g., water, buffer at a specific pH) in a sealed container.
- Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The absorbance is measured at one of its λ_{max} values (245, 276, or 293 nm).[1]

Partition Coefficient (Log P) Determination

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. It can be determined using HPLC-based methods.[8][9]


- System Calibration: A series of standard compounds with known Log P values are injected into a reverse-phase HPLC system (e.g., C18 column). The retention times are recorded.
- Calibration Curve: A calibration curve is generated by plotting the known Log P values of the standards against the logarithm of their retention factors (k).
- Sample Analysis: **9-Methoxyellipticine hydrochloride** is dissolved in the mobile phase and injected into the same HPLC system under identical conditions.
- Log P Calculation: The retention time of the compound is measured, its retention factor is calculated, and its Log P value is determined from the calibration curve.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure. Samples are prepared by dissolving the compound in a suitable deuterated solvent (e.g., DMSO-d₆). The spectra provide information on the chemical environment of protons and carbon atoms in the molecule.[3][10]

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight and elemental composition. The analysis provides a mass-to-charge ratio (m/z) of the parent ion, which should correspond to the compound's molecular weight.[3]

UV-Vis Spectroscopy: This technique is used to determine the wavelengths of maximum absorbance (λ_{max}). A solution of the compound in a suitable solvent (e.g., ethanol or DMSO) is prepared, and its absorbance is measured across the UV-Visible range.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. 9-Methoxy-5,11-Dimethyl-6H-Pyrido(4,3-B)Carbazole | C18H16N2O | CID 72512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. ajtonline.com [ajtonline.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 10. Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [9-Methoxyellipticine Hydrochloride: A Comprehensive Physicochemical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1206199#9-methoxyellipticine-hydrochloride-physicochemical-properties\]](https://www.benchchem.com/product/b1206199#9-methoxyellipticine-hydrochloride-physicochemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com